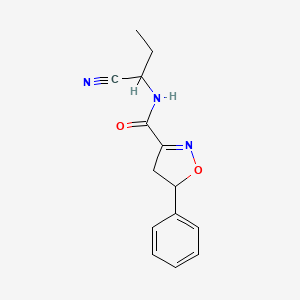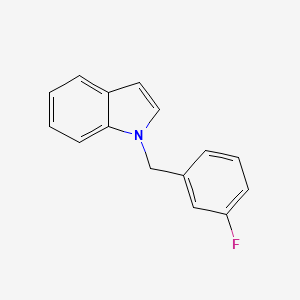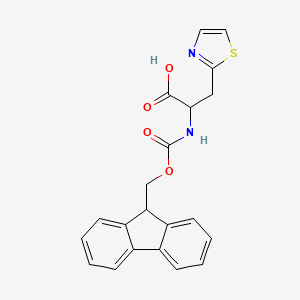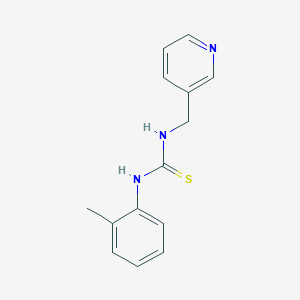
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally developed as a potential cancer therapeutic, but has since been studied for its potential use in other diseases and conditions.
Mechanism of Action
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide inhibits the activity of the EGFR tyrosine kinase, which is a key regulator of cell growth and survival. By inhibiting this enzyme, N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is able to block the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its use and effects.
However, there are also limitations to its use. N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to have off-target effects, which can complicate interpretation of experimental results. In addition, its efficacy can vary depending on the type of cancer being studied, which can make it difficult to generalize results.
Future Directions
There are several potential future directions for research on N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide with other cancer therapeutics. Another area of interest is the study of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide in other diseases and conditions, such as inflammatory disorders and neurodegenerative diseases. Finally, there is ongoing research into the development of more potent and selective EGFR inhibitors, which may have improved efficacy and fewer off-target effects.
Synthesis Methods
The synthesis of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 4,5-dihydro-1,2-oxazole-3-carboxylic acid with phenylhydrazine to form 5-phenyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide. This intermediate is then reacted with 1-cyanopropyl bromide to form N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide.
Scientific Research Applications
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been studied in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
properties
IUPAC Name |
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-11(9-15)16-14(18)12-8-13(19-17-12)10-6-4-3-5-7-10/h3-7,11,13H,2,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKGHROAWGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)


![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)

![7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2620609.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)
